molecular formula C20H34O6 B127252 thromboxane B2 CAS No. 54397-85-2

thromboxane B2

Cat. No. B127252
CAS RN: 54397-85-2
M. Wt: 370.5 g/mol
InChI Key: XNRNNGPBEPRNAR-JQBLCGNGSA-N
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Description

Thromboxane B2 (TxB2) is a stable metabolite derived from the unstable thromboxane A2 (TxA2), which is a potent platelet aggregating agent and vasoconstrictor. TxA2 has a very short half-life and quickly breaks down into TxB2 non-enzymatically, typically within 3 minutes9. TxB2 itself is inactive but serves as an important marker for the activity of TxA2 in biological systems9.

Synthesis Analysis

The synthesis of TxB2 has been approached through various methods. One study describes the total synthesis of TxB2 using intermolecular ketalization followed by ring-closing metathesis, with key steps including Sharpless asymmetric epoxidation and Mitsunobu lactonization . Another study reports a 12-step asymmetric synthesis from 2,5-dimethoxytetrahydrofuran, utilizing an organocatalytic aldol reaction to create a key bicyclic enal intermediate . Additionally, TxB2 has been synthesized from D-glucose, recognizing the hidden carbohydrate-type symmetry in the molecule , and from (R,R)-tartaric acid, employing regio- and stereoselective techniques . A new facile synthesis of a TxB2 precursor has also been reported, highlighting a stereocontrolled approach using palladium-catalyzed nucleophilic substitution10.

Molecular Structure Analysis

The molecular structure of TxB2 includes an oxane ring, as indicated by the mass spectrum analysis, which is identical to the TxB2 formed from arachidonic acid by guinea pig lung and human platelets . The structure of TxB2 derivatives trapped during the conversion of prostaglandin G2 into TxB2 in platelets has provided insights into the oxane ring structure and the absence of a hemiacetal hydroxyl group found in TxA2 .

Chemical Reactions Analysis

TxB2 is formed from endogenous precursors during short incubations of guinea pig and rat cerebral cortex, with noradrenalin stimulating its formation and indomethacin and mercaptoethanol inhibiting it . In cell lines derived from human lung adenocarcinomas, TxB2 and other 20-carbon fatty acid cyclooxygenase products are synthesized from both exogenous and endogenous arachidonic acid . The formation of TxB2 is a part of the prostaglandin endoperoxide metabolism, where it is a major product alongside other prostanoids .

Physical and Chemical Properties Analysis

TxB2 is a biologically active compound that, despite being inactive itself, is a breakdown product of the highly active TxA29. It is produced in substantial amounts in the lungs, comparable to prostaglandins, and may be involved in regulating bronchomotor tone or bronchospasm . The physical properties of TxB2, such as its bronchoactivity, have been studied in experimental systems, demonstrating that it is a naturally occurring bronchoactive metabolite, albeit weaker compared to other agents like PGF2α .

Scientific Research Applications

Thromboxane B2 in Apoptosis and Liver Damage

Thromboxane B2 (Tx B2) has been studied for its impact on cell death, particularly in the context of hepatocyte apoptosis. Research shows that exogenous Tx B2 can increase the amount of hepatocytes in early stages of apoptosis, such as condensed chromatin and nucleus and cell size reduction. However, it does not significantly change hepatocytes with late-stage apoptotic features. Tx B2 intensifies the apoptotic death caused by carbon tetrachloride and increases chromatin condensation in hepatocytes injured by chenodeoxycholic acid, indicating its role in enhancing hepatocyte apoptotic death and liver damage (Hrushka et al., 2006).

Thromboxane B2 in Cardiopulmonary Dysfunction

In a study focusing on thromboxane A2 and its role in acute lung injury, it was found that thromboxane B2 concentration increases are associated with elevated transvascular fluid flux, augmented resistances in pulmonary and systemic circulation, and decreased cardiac output. The findings suggest that selective thromboxane A2 synthase inhibition, which impacts thromboxane B2 levels, may be a therapeutic approach to alleviate cardiovascular and pulmonary dysfunction in cases like smoke inhalation injury (Westphal et al., 2005).

Thromboxane B2 in Cardiovascular and Cerebrovascular Diseases

Thromboxane B2 is also relevant in the context of cardiovascular diseases, including its role in ischemic stroke. Measurement of Tx B2 in serum is used to assess the effect of aspirin on COX-1 activity in platelets. High concentrations of Tx B2 may be a risk factor for ischemic stroke or ischemic heart disease, suggesting its potential as a biomarker for vascular disease risk in aspirin-treated patients (Szczuko et al., 2021).

Thromboxane B2 and Prostate Cancer

Research has indicated a distinctive association of Tx B2 with prostate cancer outcomes, particularly in African American men. High levels of urinary Tx B2, a stable metabolite of thromboxane A2, have been associated with the risk of metastatic prostate cancer and increased mortality rates. This suggests that upregulation of Tx A2/Tx B2 synthesis may promote metastasis and lethal disease in this demographic (Kiely et al., 2021).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

This review summarizes what is currently known regarding a multi-omics approach to exercise immunology and provides future directions for investigators .

properties

IUPAC Name

(Z)-7-[(2R,3S,4S)-4,6-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]oxan-3-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,20-22,25H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNRNNGPBEPRNAR-JQBLCGNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(O1)O)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(O1)O)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60903947
Record name Thromboxane B2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Thromboxane B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

thromboxane B2

CAS RN

54397-85-2
Record name TXB2
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Record name Thromboxane B2
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Record name Thromboxane B2
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Record name Thromboxane b(2)
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Record name Thromboxane B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003252
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35,700
Citations
F Catella, GA Fitzgerald - Thrombosis research, 1987 - Elsevier
11-Dehydro-TxB 2 and 2,3-dinor-TxB 2 are products of the two major pathways of thromboxane metabolism in man. In this study we compared urinary excretion of 2,3-dinor-TxB 2 and …
Number of citations: 243 www.sciencedirect.com
C Patrono, G Ciabattoni, E Pinca, F Pugliese… - Thrombosis research, 1980 - Elsevier
We studied the time- and dose-dependence of the inhibitory effect of oral aspirin on platelet production of thromboxane (TX) B 2 in response to endogenously formed thrombin, by …
Number of citations: 730 www.sciencedirect.com
FA Fitzpatrick, RR Gorman, JC Mc Guire, RC Kelly… - Analytical …, 1977 - Elsevier
… Thromboxane B2 (10 mg) was dissolved in dimethyl formamide (1.0 ml). Keyhole limpet … immediately by dropwise addition of the thromboxane B2 solution. The mixture was stirred …
Number of citations: 133 www.sciencedirect.com
M Tada, T Kuzuya, M Inoue, K Kodama, M Mishima… - Circulation, 1981 - Am Heart Assoc
… of radioimmunoassayable thromboxane B2, a … thromboxane B2 in the coronary sinus during pacing-induced ischemia. Even greater increases in peripheral levels of thromboxane B2 …
Number of citations: 274 www.ahajournals.org
E Granström, H Kindahl, B Samuelsson - Analytical letters, 1976 - Taylor & Francis
… a prostaglandin endoperoxide metabolite, thromboxane B2, was developed. The antibodies … with time was monitored by parallel assay of prostaglandin E2, FZcc and thromboxane B2. …
Number of citations: 203 www.tandfonline.com
JA Lawson, C Patrono, G Ciabattoni… - Analytical biochemistry, 1986 - Elsevier
… -dihydro- 15keto-thromboxane B2 due to the capillary GCNICI-… of synthetic crystalline thromboxane B2 prepared from an … thromboxane B2 and acyclic 1 l-dehydrothromboxane B2 …
Number of citations: 139 www.sciencedirect.com
L Viinikka, O Ylikorkala - Prostaglandins, 1980 - Elsevier
… with jx10 dpm of 13 umol) of thromboxane B2 H-thromboxane B2 to monitor ';he degree 0:' conjugation were slowly added in il.2 ml of pyridine to a mixture of 5 mg of BSA (appr. …
Number of citations: 127 www.sciencedirect.com
MJ Stuart, JM Gerrard, JG White - New England Journal of …, 1980 - Mass Medical Soc
We altered platelet cholesterol by incubating the cells with either "cholesterol-rich" or "cholesterol-poor" liposomes. These platelets were then used to study the influence of cholesterol …
Number of citations: 399 www.nejm.org
H Kawaguchi, T Ishibashi, Y Imai - Lipids, 1982 - Wiley Online Library
… We have shown that the biosynthesis of thromboxane B2 is increased in the platelets from hypercholesterolemic rabbits (1). This was shown (1) to not be due to increased phospho…
Number of citations: 36 aocs.onlinelibrary.wiley.com
G Ciabattoni, F Pugliese, G Davi, A Pierucci… - … et Biophysica Acta (BBA …, 1989 - Elsevier
Thromboxane (TX) B 2 , the chemically stable hydration product of pro-aggregatory TXA 2 , undergoes two major pathways of metabolism in man, resulting in the formation of 2,3-dinor-…
Number of citations: 124 www.sciencedirect.com

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